molecular formula C7H8N2OS B12270664 2-(Pyridin-2-ylsulfanyl)-acetamide

2-(Pyridin-2-ylsulfanyl)-acetamide

Cat. No.: B12270664
M. Wt: 168.22 g/mol
InChI Key: CJHDWLOBMRHGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-ylsulfanyl)-acetamide is an organic compound characterized by the presence of a pyridine ring attached to a sulfanyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylsulfanyl)-acetamide typically involves the reaction of pyridine-2-thiol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetamide moiety.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are typically employed.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, making it useful in coordination chemistry. Additionally, the acetamide moiety can participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)-acetamide
  • 2-(Pyridin-2-ylthio)-acetamide
  • 2-(Pyridin-2-ylsulfonyl)-acetamide

Comparison: 2-(Pyridin-2-ylsulfanyl)-acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further modify the compound’s properties. This makes this compound a versatile compound for various applications.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C7H8N2OS/c8-6(10)5-11-7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,10)

InChI Key

CJHDWLOBMRHGCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.